An In-depth Technical Guide to Methyl 2-chloro-4,6-difluorobenzoate: A Key Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to Methyl 2-chloro-4,6-difluorobenzoate: A Key Building Block for Advanced Chemical Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Halogenated aromatic esters, in particular, serve as versatile and highly sought-after intermediates. Methyl 2-chloro-4,6-difluorobenzoate stands out as a significant building block, offering a unique combination of reactive sites and electronic properties conferred by its specific substitution pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring activates the molecule for various transformations, making it a valuable precursor for complex chemical entities.
This technical guide provides an in-depth exploration of Methyl 2-chloro-4,6-difluorobenzoate, covering its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its applications in research and development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries who require a comprehensive understanding of this important chemical intermediate.
Core Chemical Identity
A precise understanding of a compound's identifiers is critical for regulatory compliance, procurement, and unambiguous scientific communication. The core chemical identifiers for Methyl 2-chloro-4,6-difluorobenzoate are summarized below.
| Identifier | Value | Source |
| CAS Number | 1261869-14-0 | [1] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| Molecular Weight | 206.58 g/mol | [2] |
| IUPAC Name | methyl 2-chloro-4,6-difluorobenzoate | Generated via IUPAC nomenclature |
| SMILES | COC(=O)C1=C(C=C(C=C1Cl)F)F | [1] |
| InChI | InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(10)2-5(11)7(9)3-6/h2-3H,1H3 | Generated from structure |
| InChIKey | ZJCDWJGMQJXFEJ-UHFFFAOYSA-N | Generated from structure |
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-chloro-4,6-difluorobenzoate is most efficiently achieved through a two-step process: the synthesis of the precursor 2-chloro-4,6-difluorobenzoic acid, followed by its esterification. While direct literature for the synthesis of 2-chloro-4,6-difluorobenzoic acid is sparse, a robust synthesis can be proposed based on established methods for analogous fluorinated benzoic acids. A common and effective strategy involves the diazotization of a corresponding aniline, followed by hydrolysis of the resulting nitrile.
The subsequent esterification of the carboxylic acid is a standard transformation, often accomplished via Fischer esterification under acidic conditions. This method is widely used due to its reliability and the use of common laboratory reagents.
Caption: Proposed synthetic workflow for Methyl 2-chloro-4,6-difluorobenzoate.
Experimental Protocol: Synthesis of 2-chloro-4,6-difluorobenzoic Acid
This protocol is adapted from established procedures for the synthesis of similar halogenated benzoic acids, such as the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile.[3]
-
Diazotization: In a suitable reaction vessel, suspend 2-chloro-4,6-difluoroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate vessel, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Hydrolysis: The resulting 2-chloro-4,6-difluorobenzonitrile is then hydrolyzed to the carboxylic acid. This can be achieved by heating the nitrile in the presence of a strong acid, such as aqueous sulfuric acid, or a strong base like sodium hydroxide followed by acidic workup.[4]
-
Isolation and Purification: After cooling, the precipitated 2-chloro-4,6-difluorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.
Experimental Protocol: Fischer Esterification
The following is a general yet robust protocol for the esterification of the synthesized carboxylic acid.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4,6-difluorobenzoic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the volume of methanol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 2-chloro-4,6-difluorobenzoate.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Applications in Research and Drug Development
Fluorinated aromatic compounds are indispensable in the synthesis of modern pharmaceuticals and agrochemicals.[8][9] The unique electronic properties and steric profile of Methyl 2-chloro-4,6-difluorobenzoate make it a valuable intermediate for several reasons:
-
Scaffold for Bioactive Molecules: This compound serves as a rigid scaffold onto which other functional groups can be introduced. The chlorine and fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[8]
-
Precursor to Quinolone Antibiotics: Closely related difluorobenzoic acid derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[8]
While specific examples detailing the use of Methyl 2-chloro-4,6-difluorobenzoate are not prevalent in publicly accessible literature, its structural motifs are found in various patented compounds within the pharmaceutical and agrochemical sectors. Its utility as a building block for creating libraries of novel compounds for high-throughput screening is a primary application in a research context.
Spectroscopic and Physicochemical Properties
No specific, publicly available spectroscopic data for Methyl 2-chloro-4,6-difluorobenzoate was identified. However, based on the analysis of structurally similar compounds like Methyl 2-chlorobenzoate and various difluorobenzoate isomers, the following characteristics can be predicted:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons (O-CH₃) around 3.9 ppm. The aromatic region would display two distinct signals for the two aromatic protons, likely appearing as complex multiplets due to coupling with the two fluorine atoms.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and six distinct aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.
Predicted Physicochemical Properties:
| Property | Predicted Value/Observation | Rationale/Comparison |
| Physical Form | Solid or liquid | Isomeric compounds like Methyl 4-chloro-2,6-difluorobenzoate are solids, while others are liquids.[2] |
| Purity | Commercially available up to >98% | [10] |
| Storage | Store at room temperature in a dry, well-ventilated place. | Standard for similar chemical compounds.[2] |
Safety and Handling
Safety is paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for Methyl 2-chloro-4,6-difluorobenzoate is not widely available, data from closely related compounds such as Methyl 4-chloro-2,6-difluorobenzoate provides essential safety guidance.[2]
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and refer to the general first-aid procedures for chemical exposure.
Conclusion
Methyl 2-chloro-4,6-difluorobenzoate is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its value is derived from the specific arrangement of its halogen substituents, which provides a unique platform for further chemical modification. While detailed public data on this specific isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. The synthetic protocols outlined herein offer a reliable pathway for its preparation, enabling researchers to access this versatile building block for their discovery programs. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to.
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